![molecular formula C16H12ClF4N3O2S B2682640 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide CAS No. 338748-66-6](/img/structure/B2682640.png)

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

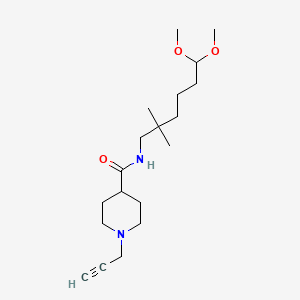

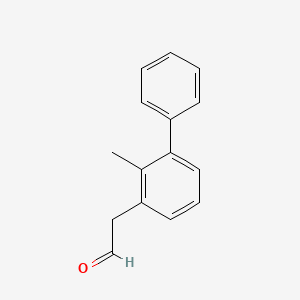

The compound appears to contain several functional groups, including a pyridine ring (a six-membered ring with one nitrogen atom), a trifluoromethyl group (-CF3), and a benzenesulfonohydrazide group . These groups are common in many pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group is a functional group with the formula -CF3 and is often described as being intermediate between the electronegativities of fluorine and chlorine .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a trifluoromethyl group often have strong acidity .

Scientific Research Applications

Fluorination and Halogenation Techniques

The compound is involved in advanced fluorination and halogenation techniques, which are pivotal in the synthesis of agrochemicals and pharmaceuticals. For instance, the synthesis of fluoroalkylated triazoles demonstrates the utility of fluorination in creating compounds with potential herbicidal properties. Such methodologies enable the introduction of fluorine atoms or fluoroalkyl groups into molecules, significantly altering their physical, chemical, and biological properties (Peng & Zhu, 2003).

Development of Radiopharmaceuticals

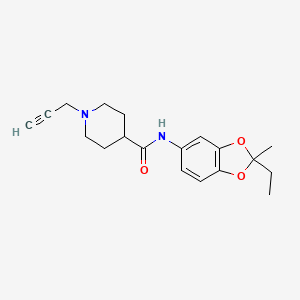

Sulfonyl fluoride-based prosthetic compounds, including those derived from or related to the compound , have been studied as potential 18F labeling agents for PET chemistry. This area of research is critical for the development of radiopharmaceuticals, where the introduction of 18F into biomolecules allows for non-invasive imaging of physiological processes at the molecular level (Inkster et al., 2012).

Synthesis of Novel Organic Compounds

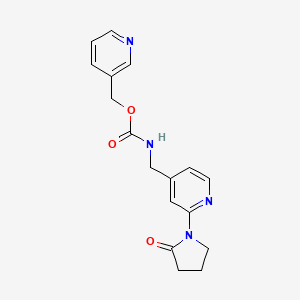

The versatility of N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide in synthetic chemistry is highlighted by its application in the creation of novel organic compounds, such as pyrrolidinium-based ionic liquids with perfluoroalkyl sulfonylimide anions. These ionic liquids exhibit unique properties, including high thermal stability and low viscosity, making them suitable for various industrial applications (Castiglione et al., 2009).

Pesticide and Herbicide Development

Research on sulfonylureas derived from trifluoromethylpyrimidines, where compounds similar to the one are used, indicates their significance in developing selective post-emergence herbicides. The modification of molecular structures through fluorination and the introduction of sulfonyl groups can lead to compounds with enhanced herbicidal activity, demonstrating the compound's potential in agricultural chemistry (Hamprecht et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methyl-N-prop-2-ynylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O2S/c1-3-8-24(27(25,26)13-6-4-12(18)5-7-13)23(2)15-14(17)9-11(10-22-15)16(19,20)21/h1,4-7,9-10H,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLGENIIUWUFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC#C)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)

![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)

![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)

![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)

![N'-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide](/img/structure/B2682580.png)